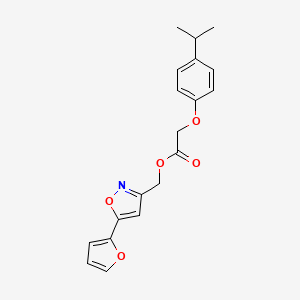
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as 3D model viewer, structural formula editor, and high-resolution mass spectrometry . These techniques allow for the accurate measurement of molecular weights of the intact molecular ions, enabling the assignment of a molecular formula .Chemical Reactions Analysis
The analysis of chemical reactions involves the use of stoichiometric calculations and titration methods . In a typical titration analysis, a solution containing a known concentration of some substance is added incrementally to a sample solution containing the compound whose concentration is to be determined . The reaction chosen for the analysis must be fast, complete, and specific .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various analytical methods . These properties include the identity, the concentration, or other properties of the analyte . The determination is made by measuring one or more of the analyte’s chemical or physical properties .Applications De Recherche Scientifique
Synthetic Studies and Molecular Synthesis
Studies on similar furan and isoxazole derivatives reveal their significance in synthetic chemistry. For instance, synthetic studies on sesamol derivatives, including methylenedioxybenzo[b]furan, highlight their importance in creating analogs of naturally occurring compounds, which are crucial for developing new chemical entities with potential applications in various fields such as materials science and pharmacology (Fukui et al., 1969).
Pharmacological Scaffolds
Functionally substituted isoxazoles and furans serve as important scaffolds for pharmaceutical development. They are used in the synthesis of pharmacologically active substances, with potential applications in treating neglected diseases. This underscores the versatility of such compounds in medicinal chemistry and drug design (Epishina et al., 2022).
Anticancer and Antiproliferative Activities
Certain derivatives of furan, when incorporated into thiazolidinone frameworks, have shown moderate to strong antiproliferative activity against human leukemia cell lines. This indicates their potential as anticancer agents, highlighting the role of specific functional groups in enhancing their anticancer properties (Chandrappa et al., 2009).
Antioxidative Properties
Compounds derived from furan exhibit significant antioxidative activities. Research on brewed coffee extracts has identified furans and other heterocyclic compounds as effective antioxidants, which could be applied in food preservation and the development of health-promoting supplements (Fuster et al., 2000).
Energetic Materials Development
Research on furazan and oxadiazole derivatives, including those related to the (5-(Furan-2-yl)isoxazol-3-yl)methyl structure, has led to the synthesis of insensitive energetic materials. These compounds demonstrate significant potential for applications in the development of safer explosives and propellants, showcasing the utility of furan and isoxazole derivatives in materials science (Yu et al., 2017).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific properties and uses. The product “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(4-isopropylphenoxy)acetate” is not intended for human or veterinary use, indicating that it may pose risks if not handled properly.
Orientations Futures
The future directions in the field of chemical compound analysis and application are vast and varied. They include the exploration of novel biocompatible materials, the automation of bioremediation, and the convergence of cutting-edge fields such as nanotechnology . These advancements offer scalable, customizable, and potentially greener solutions for various applications .
Mécanisme D'action
Target of Action
The primary targets of isoxazole derivatives, such as the compound , are often enzymes or receptors involved in critical biological processes . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects
Mode of Action
The mode of action of isoxazole derivatives typically involves interaction with their target proteins, leading to modulation of the protein’s activity . This can result in changes to cellular processes, such as signal transduction or gene expression, ultimately leading to the observed biological effects
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they may inhibit or activate enzymes involved in inflammatory responses, cancer progression, or microbial growth
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. Isoxazole derivatives can lead to a variety of cellular effects, such as reduced inflammation, inhibited cell growth, or altered neuronal activity, depending on their specific targets
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-13(2)14-5-7-16(8-6-14)23-12-19(21)24-11-15-10-18(25-20-15)17-4-3-9-22-17/h3-10,13H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDZSQPUFHHKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

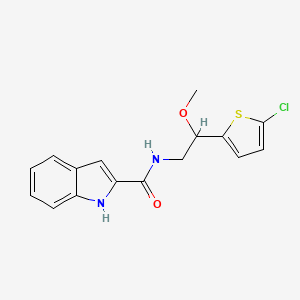
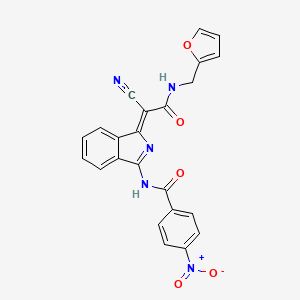
![2-chloro-N-(3-{[(pyridin-3-yl)methyl]amino}propyl)pyridine-4-carboxamide hydrochloride](/img/structure/B2987716.png)
![3-benzyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987719.png)
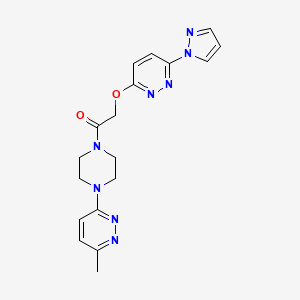
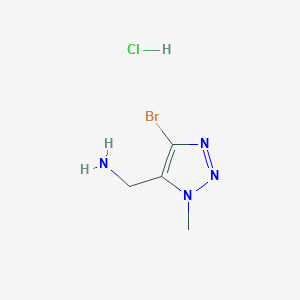

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate](/img/structure/B2987725.png)
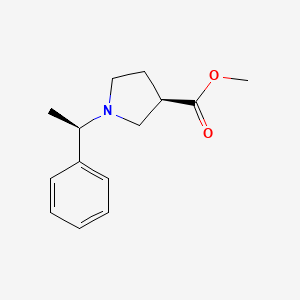
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)
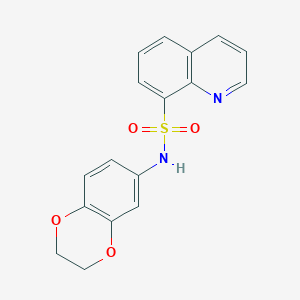
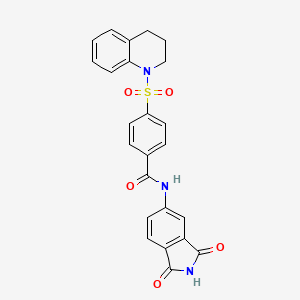

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)